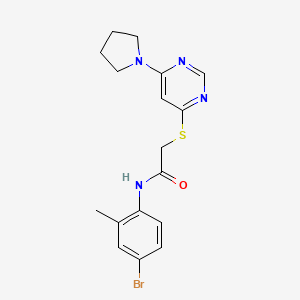

N-(4-bromo-2-methylphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Description

N-(4-bromo-2-methylphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a pyrimidinylthioacetamide derivative characterized by a 4-bromo-2-methylphenyl group on the acetamide moiety and a pyrrolidin-1-yl substituent at the 6-position of the pyrimidine ring. This structure combines electron-donating (pyrrolidine) and electron-withdrawing (bromo) groups, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN4OS/c1-12-8-13(18)4-5-14(12)21-16(23)10-24-17-9-15(19-11-20-17)22-6-2-3-7-22/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIHDTRUDFPOSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC=NC(=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-methylphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom, a pyrrolidine ring, and a pyrimidine moiety, which are critical for its biological activity.

1. Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that various derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | Microbial Strain | Activity (MIC µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 |

| Compound B | Escherichia coli | 32 |

| Compound C | Candida albicans | 64 |

These results indicate that the presence of the pyrimidine and thioacetamide groups contributes to enhanced antimicrobial activity .

2. Anticancer Activity

In vitro studies have assessed the anticancer potential of similar compounds against various cancer cell lines. Notably, compounds with structural similarities to this compound have been tested against human breast adenocarcinoma (MCF7) cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF7 | 5.0 |

| Compound E | HeLa | 10.0 |

The results suggest that these compounds can inhibit cell proliferation effectively, with some derivatives showing IC50 values comparable to established chemotherapeutics .

3. Enzyme Inhibition

The mechanism of action for this compound includes enzyme inhibition. Molecular docking studies reveal that this compound can bind to specific enzyme active sites, blocking substrate access.

Key Findings:

- The compound demonstrated significant inhibition of target enzymes involved in cancer metabolism.

- Binding affinity was enhanced by the presence of the bromine atom and the pyrimidine ring.

Case Study 1: Antimicrobial Efficacy

A study conducted on various synthesized thiazole derivatives showed that those containing the thioacetamide group exhibited superior antimicrobial properties compared to their counterparts without this moiety. The study concluded that modifications in the chemical structure could lead to increased efficacy against resistant strains .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer effects of similar compounds highlighted their ability to induce apoptosis in MCF7 cells through mitochondrial pathways. The study utilized flow cytometry to analyze cell death mechanisms, revealing that the compound triggers significant apoptotic signals .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrimidinylthioacetamides

Physicochemical Properties

- Thermal Stability : Melting points for analogs range widely (103–154°C), influenced by substituent crystallinity. The target compound’s melting point is unreported but likely higher due to bromine’s polarizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.